Cas no 374-04-9 (Propane, 2-bromo-1,1,1-trifluoro-2-methyl-)

Propane, 2-bromo-1,1,1-trifluoro-2-methyl- structure
374-04-9 structure
Product Name:Propane, 2-bromo-1,1,1-trifluoro-2-methyl-
CAS No:374-04-9
MF:C4H6BrF3
MW:190.989651203156
CID:1483456
PubChem ID:15733904
Update Time:2025-04-23

Propane, 2-bromo-1,1,1-trifluoro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Propane, 2-bromo-1,1,1-trifluoro-2-methyl-
    • 2-bromo-1,1,1-trifluoro-2-methylpropane
    • 2-BROMO-1,1,1-TRIFLUORO-2-METHYL-PROPANE
    • SCHEMBL19231703
    • CS-0258503
    • 374-04-9
    • EN300-7032852
    • DTXSID10577652
    • QZHKPNGHZXEFHM-UHFFFAOYSA-N
    • MFCD20233106
    • G27532
    • MDL: MFCD20233106
    • Inchi: 1S/C4H6BrF3/c1-3(2,5)4(6,7)8/h1-2H3
    • InChI Key: QZHKPNGHZXEFHM-UHFFFAOYSA-N
    • SMILES: BrC(C)(C)C(F)(F)F

Computed Properties

  • Exact Mass: 189.96048
  • Monoisotopic Mass: 189.96050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 83.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Propane, 2-bromo-1,1,1-trifluoro-2-methyl- Pricemore >>

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Additional information on Propane, 2-bromo-1,1,1-trifluoro-2-methyl-

Propane, 2-bromo-1,1,1-trifluoro-2-methyl: A Comprehensive Overview

The compound Propane, 2-bromo-1,1,1-trifluoro-2-methyl (CAS No. 374-04-9) is a unique alkyl bromide with significant potential in various chemical and biomedical applications. Known for its distinctive structure, this compound features a trifluoromethyl group (trifluoromethyl) attached to a brominated carbon atom, making it highly reactive and versatile in organic synthesis.

Firstly, the bromo functionality in this molecule is critical for its reactivity. Bromine atoms are well-known for their electrophilic nature, enabling substitution reactions that are pivotal in forming complex molecules. This property makes 2-bromo-1,1,1-trifluoro-2-methylpropane an excellent candidate for use in nucleophilic substitution reactions, particularly SN2 mechanisms, where the trifluoromethyl group's electron-withdrawing effects further enhance reactivity.

Furthermore, the trifluoromethyl group contributes to the compound's unique electronic and steric properties. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the transition state in substitution reactions. Additionally, the trifluoromethyl group introduces steric hindrance, influencing reaction pathways and product selectivity.

Recent studies have highlighted the role of trifluoromethylated compounds in medicinal chemistry. The presence of fluorine atoms can modulate pharmacokinetic properties such as lipophilicity and metabolic stability, which are crucial for drug development. For instance, trifluoromethyl groups are increasingly being used to improve the bioavailability of small molecules by reducing polar surface area and enhancing hydrophobic interactions.

Another significant aspect of Propane, 2-bromo-1,1,1-trifluoro-2-methyl is its potential as an intermediate in the synthesis of fluorinated compounds. Fluorinated intermediates are essential in the pharmaceutical industry for creating drugs with improved efficacy and reduced side effects. The combination of bromine and trifluoromethyl groups provides a versatile platform for constructing complex fluorinated molecules through various coupling and substitution reactions.

Moreover, this compound's stability under certain reaction conditions makes it ideal for use in controlled chemical environments. While it is reactive enough to participate in critical transformations, its structural integrity ensures predictable behavior during synthesis, minimizing unwanted side reactions.

In summary, Propane, 2-bromo-1,1,1-trifluoro-2-methyl (CAS No. 374-04-9) stands out as a valuable reagent in organic chemistry and biomedical research. Its unique combination of functional groups—bromo, trifluoromethyl, and methyl—provides unparalleled versatility in molecular construction, enabling the synthesis of complex compounds with tailored properties for various applications.

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